2-(4-Fluoro-2,6-diisopropylphenyl)acetic acid
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Overview
Description
2-(4-Fluoro-2,6-diisopropylphenyl)acetic acid is an organic compound with the molecular formula C14H19FO2. It is characterized by the presence of a fluoro-substituted phenyl ring and two isopropyl groups attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of 2-(4-Fluoro-2,6-diisopropylphenyl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2,6-diisopropylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(4-Fluoro-2,6-diisopropylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2,6-diisopropylphenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and isopropyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)acetic acid: Lacks the isopropyl groups, which may affect its reactivity and applications.
2-(4-Isopropylphenyl)acetic acid: Lacks the fluoro group, which can influence its chemical properties and biological activity.
Uniqueness
2-(4-Fluoro-2,6-diisopropylphenyl)acetic acid is unique due to the combination of fluoro and isopropyl groups on the phenyl ring.
Properties
Molecular Formula |
C14H19FO2 |
---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
2-[4-fluoro-2,6-di(propan-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C14H19FO2/c1-8(2)11-5-10(15)6-12(9(3)4)13(11)7-14(16)17/h5-6,8-9H,7H2,1-4H3,(H,16,17) |
InChI Key |
OZSUMWBZQXWMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1CC(=O)O)C(C)C)F |
Origin of Product |
United States |
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